molecular formula C17H17NO6S B7752304 3-[[2-(4-Methoxyanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid

3-[[2-(4-Methoxyanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid

Cat. No.: B7752304
M. Wt: 363.4 g/mol
InChI Key: UAICACIMYIEFAR-UHFFFAOYSA-N
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Description

3-[[2-(4-Methoxyanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(4-Methoxyanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with an appropriate sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with a benzoic acid derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pH control, along with continuous stirring, ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(4-Methoxyanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Typical reagents include halides and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

3-[[2-(4-Methoxyanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[2-(4-Methoxyanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[(3-methoxyanilino)-oxomethyl]amino]benzoic acid
  • 3-{[({5-[2-(3-methoxyanilino)-2-oxoethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoic acid

Uniqueness

Compared to similar compounds, 3-[[2-(4-Methoxyanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly valuable in certain applications, such as its potential therapeutic uses and its role in organic synthesis.

Properties

IUPAC Name

3-[[2-(4-methoxyanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-24-15-7-5-14(6-8-15)18-16(19)11-25(22,23)10-12-3-2-4-13(9-12)17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAICACIMYIEFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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